Comparative Physicochemical and Stability Advantage of 1-(2-Chloroethyl)-4-isopropylpiperazine Dihydrochloride Over the Free Base
The dihydrochloride salt form of 1-(2-Chloroethyl)-4-isopropylpiperazine provides a quantifiable advantage in aqueous solubility and long-term stability compared to its free base form (1-(2-Chloroethyl)-4-isopropylpiperazine, CAS 722491-42-1) [1]. The free base is a liquid at room temperature, while the dihydrochloride salt is a solid, enabling easier handling, accurate weighing, and consistent experimental reproducibility for solid-phase synthesis or formulation work [1].
| Evidence Dimension | Physical Form and Handling Properties |
|---|---|
| Target Compound Data | Solid at room temperature; Enhanced aqueous solubility. |
| Comparator Or Baseline | Free Base (1-(2-Chloroethyl)-4-isopropylpiperazine, CAS 722491-42-1): Liquid at room temperature; Limited aqueous solubility. |
| Quantified Difference | Qualitative difference in physical state (solid vs. liquid) and solubility. |
| Conditions | Standard laboratory storage and handling conditions (room temperature, ambient atmosphere). |
Why This Matters
The solid, salt form directly translates to reduced procurement and handling complexity, improved weighing accuracy, and enhanced experimental consistency for research applications.
- [1] Romanelli, M. N.; Manetti, D.; Braconi, L.; Dei, S.; Gabellini, A.; Teodori, E. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules 2024, 29, 68. View Source
